Cas no 121541-65-9 (1,3-Nonanediol, (3R)-)

(3R)-1,3-Nonanediol is a chiral diol characterized by its stereospecific configuration at the C-3 position. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the production of fine chemicals, fragrances, and specialty polymers. Its defined stereochemistry ensures precise control in asymmetric reactions, making it useful for enantioselective applications. The diol functionality provides dual reactive sites for derivatization, enabling the formation of esters, ethers, or other functionalized derivatives. Additionally, its hydrophobic alkyl chain contributes to solubility properties suitable for lipid-based formulations. (3R)-1,3-Nonanediol is synthesized under controlled conditions to maintain high purity and stereochemical integrity.
1,3-Nonanediol, (3R)- structure
1,3-Nonanediol, (3R)- structure
Product Name:1,3-Nonanediol, (3R)-
CAS No:121541-65-9
MF:C9H20O2
MW:160.253903388977
CID:232212
PubChem ID:2734577
Update Time:2025-10-28

1,3-Nonanediol, (3R)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Nonanediol, (3R)-
    • (3R)-nonane-1,3-diol
    • (R)-(?)-1,3-Nonanediol
    • (R)-(-)-1,3-NONANEDIOL
    • (R)-(-)-1,3-Nonanediol,95%
    • (R)-1,3-Nonanediol
    • (R)-(-)-1,3-Nonanediol, 97%
    • J-004521
    • AKOS015913341
    • (r)-nonane-1,3-diol
    • SS-4980
    • DTXSID00370371
    • SCHEMBL1301997
    • 121541-65-9
    • Inchi: 1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1
    • InChI Key: CGNJFUJNEYIYRZ-SECBINFHSA-N
    • SMILES: O[C@@H](CCO)CCCCCC

Computed Properties

  • Exact Mass: 160.1464
  • Monoisotopic Mass: 160.14633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 7
  • Complexity: 74
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Not available
  • Density: >0.929 g/mL at 25 °C(lit.)
  • Boiling Point: 271-272 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D >1.4510(lit.)
  • PSA: 40.46
  • LogP: 1.70010
  • Solubility: Not available

1,3-Nonanediol, (3R)- Security Information

  • WGK Germany:2
  • Safety Instruction: 24/25
  • RTECS:RA6475650
  • Safety Term:S24/25

1,3-Nonanediol, (3R)- Pricemore >>

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Additional information on 1,3-Nonanediol, (3R)-

1,3-Nonanediol (3R): A Comprehensive Overview

1,3-Nonanediol (3R), with the CAS number 121541-65-9, is a versatile compound that has garnered significant attention in both academic and industrial research. This compound, also known as nonane-1,3-diol, is a nine-carbon diol with hydroxyl groups positioned at the first and third carbons. The "(3R)" designation indicates the stereochemistry at the third carbon, which plays a crucial role in its chemical reactivity and biological activity. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of this compound's properties and applications.

The physical properties of 1,3-Nonanediol (3R) are influenced by its molecular structure. It exists as a colorless liquid at room temperature with a pleasant odor. Its melting point and boiling point are consistent with those of similar diols, making it suitable for various industrial processes. The compound's solubility in water and organic solvents is moderate, which facilitates its use in emulsion-based formulations and polymer synthesis.

From a chemical perspective, 1,3-Nonanediol (3R) exhibits reactivity typical of diols. It can undergo condensation reactions to form esters or ethers, making it a valuable precursor in organic synthesis. Recent studies have explored its use in the preparation of polyurethanes and polyesters, where its stereochemistry significantly impacts the final product's mechanical properties. The compound's ability to act as a reducing agent in certain reactions has also been highlighted in recent literature.

The synthesis of 1,3-Nonanediol (3R) has evolved over time. Traditionally, it was derived from the oxidation of alkanes or through the hydrolysis of epoxides. However, modern methods now favor enantioselective syntheses using biocatalysts or chiral catalysts to achieve high enantiomeric excess. These advancements have made the compound more accessible for applications requiring specific stereochemistry.

In terms of applications, 1,3-Nonanediol (3R) finds utility across multiple industries. In the cosmetic industry, it serves as a humectant and emulsifier due to its ability to retain moisture and stabilize formulations. In the pharmaceutical sector, it is used as a solvent and excipient in drug delivery systems. Recent research has also explored its potential as a bio-based alternative to petroleum-derived chemicals in the production of surfactants and lubricants.

Recent studies have delved into the biological activity of 1,3-Nonanediol (3R). Investigations into its antioxidant properties suggest that it could be beneficial in mitigating oxidative stress-related conditions. Additionally, its role as a chiral building block in medicinal chemistry has been underscored by its ability to induce specific pharmacological effects when incorporated into drug molecules.

The environmental impact of 1,3-Nonanediol (3R) is another area receiving attention. Research indicates that it is biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional chemicals. Its low toxicity profile further supports its use in sustainable industrial practices.

In conclusion, 1,3-Nonanediol (3R) with CAS number 121541-65-9 is a multifaceted compound with diverse applications across various fields. Its unique stereochemistry and chemical properties make it an invaluable tool in both research and industry. As ongoing studies continue to uncover new potential uses and optimize synthesis methods, this compound is poised to play an increasingly significant role in the development of innovative materials and therapies.

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